molecular formula C13H17N3O2 B2706971 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 901864-71-9

3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Cat. No.: B2706971
CAS No.: 901864-71-9
M. Wt: 247.298
InChI Key: ANFVWZFBIOBMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:

These compounds share the pyrazolopyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities .

Properties

IUPAC Name

3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVWZFBIOBMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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